Cas no 87100-28-5 (Benzylboronic acid pinacol ester)

Benzylboronic acid pinacol ester is a stable, crystalline organoboron compound commonly used in Suzuki-Miyaura cross-coupling reactions. Its pinacol ester moiety enhances air and moisture stability, facilitating handling and storage compared to free boronic acids. The benzyl group enables efficient introduction of benzyl motifs into target molecules, making it valuable in pharmaceutical and agrochemical synthesis. The compound exhibits good solubility in common organic solvents, ensuring compatibility with diverse reaction conditions. Its high purity and consistent reactivity contribute to reliable yields in palladium-catalyzed transformations. This reagent is particularly useful for constructing complex biaryl and heteroaryl structures in medicinal chemistry and materials science applications.
Benzylboronic acid pinacol ester structure
87100-28-5 structure
Product Name:Benzylboronic acid pinacol ester
CAS No:87100-28-5
MF:C13H19BO2
MW:218.099764108658
MDL:MFCD05663841
CID:719623
PubChem ID:3864964
Update Time:2025-05-20

Benzylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Benzylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(phenylmethyl)-
    • Benzylboronicacidpinacolest
    • 2-benzyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 4,4,5,5-tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
    • 4-BroMo-2-(trifluoroMethoxy)aniline
    • benzylboronic acid pinacolate ester
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(phenylmethyl)-
    • benzylboronic pinacol ester
    • benzyl boronic acid pinacol ester
    • YCNQPAVKQPLZRS-UHFFFAOYSA-N
    • ZXBA000111
    • OR9316
    • benzylboronic acid pinacol ester 96%
    • TRA0036915
    • AB21925
    • FCH2716512
    • Benzylboronic acid pinaco
    • 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane (ACI)
    • (1-Phenylmethyl)boronic Acid Pinacol Ester
    • MFCD05663841
    • 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen benzylboronate
    • CS-W000993
    • B3448
    • AKOS005259533
    • SCHEMBL142096
    • DTXSID801007338
    • HY-W000993
    • 87100-28-5
    • EN300-222892
    • DS-14900
    • 121074-61-1
    • Z1741972128
    • J-508110
    • DB-003881
    • SY013341
    • Benzylboronic acid pinacol ester, 96%
    • MDL: MFCD05663841
    • Inchi: 1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
    • InChI Key: YCNQPAVKQPLZRS-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 236.15800
  • Monoisotopic Mass: 218.148
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Color/Form: liquid
  • Density: 0.980 g/mL at 25 °C
  • Melting Point: No data available
  • Boiling Point: 65 °C/0.15 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.490
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 49.69000
  • LogP: 2.08130
  • Solubility: Not determined

Benzylboronic acid pinacol ester Security Information

Benzylboronic acid pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzylboronic acid pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-ZD311-1g
Benzylboronic acid pinacol ester
87100-28-5 98%
1g
124CNY 2021-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-ZD311-5g
Benzylboronic acid pinacol ester
87100-28-5 98%
5g
383CNY 2021-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-ZD311-200mg
Benzylboronic acid pinacol ester
87100-28-5 98%
200mg
52CNY 2021-05-10
Matrix Scientific
114419-1g
Benzylboronic acid pinacol ester, 97%
87100-28-5 97%
1g
$88.00 2023-09-10
Matrix Scientific
114419-10g
Benzylboronic acid pinacol ester, 97%
87100-28-5 97%
10g
$615.00 2023-09-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3448-5G
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-28-5 >97.0%(GC)
5g
¥390.00 2024-04-15
TRC
B233083-500mg
Benzylboronic acid pinacol ester
87100-28-5
500mg
$ 64.00 2023-04-18
TRC
B233083-1g
Benzylboronic acid pinacol ester
87100-28-5
1g
$ 90.00 2022-06-07
TRC
B233083-5g
Benzylboronic acid pinacol ester
87100-28-5
5g
$ 178.00 2023-04-18
TRC
B233083-25g
Benzylboronic acid pinacol ester
87100-28-5
25g
$ 523.00 2023-04-18

Benzylboronic acid pinacol ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) ,  Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ;  18 h, rt
Reference
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
Shegavi, Mahadev L.; et al, Green Chemistry, 2020, 22(9), 2799-2803

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) ,  Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ;  18 h, rt
Reference
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
Shegavi, Mahadev L.; et al, Green Chemistry, 2020, 22(9), 2799-2803

Production Method 3

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
1.2 3 h, rt
Reference
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Production Method 4

Reaction Conditions
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Production Method 5

Reaction Conditions
1.1 Catalysts: 2028324-83-4 Solvents: Diethyl ether ;  16 h, rt
Reference
Highly Selective Hydroboration of Alkenes, Ketones and Aldehydes Catalyzed by a Well-Defined Manganese Complex
Zhang, Guoqi; et al, Angewandte Chemie, 2016, 55(46), 14369-14372

Production Method 6

Reaction Conditions
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 1H-Indole-1-carbodithioic acid, 5-bromo-, potassium salt (1:1) Solvents: Dimethylformamide ;  -78 °C → rt; 16 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
Reference
Photochemical Organocatalytic Borylation of Alkyl Chlorides, Bromides, and Sulfonates
Mazzarella, Daniele ; et al, ACS Catalysis, 2019, 9(7), 5876-5880

Production Method 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Tetrahydrofuran ;  22 °C
Reference
Electrochemically Driven Deoxygenative Borylation of Alcohols and Carbonyl Compounds
Guan, Weiyang; et al, Journal of the American Chemical Society, 2023, 145(31), 16966-16972

Production Method 8

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Toluene ;  100 °C
Reference
4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi-1,3,2-dioxaborolane
Ishiyama, Tatsuo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-13

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: Toluene ,  Glycol monoethyl ether ;  12 h, 50 °C; 50 °C → rt
Reference
Nickel-catalyzed borylation of aryl- and benzyltrimethylammonium salts via C-N bond cleavage
Hu, Jiefeng; et al, Journal of Organic Chemistry, 2016, 81(1), 14-24

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Magnesium Solvents: 1,2-Dimethoxyethane ;  24 h, reflux
1.2 Reagents: Water
Reference
An Opportunity for Mg-Catalyzed Grignard-Type Reactions: Direct Coupling of Benzylic Halides with Pinacolborane with 10 mol% of Magnesium
Pintaric, Christine; et al, Journal of the American Chemical Society, 2010, 132(34), 11825-11827

Production Method 11

Reaction Conditions
1.1 Reagents: Water ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  12 h, 80 °C
1.2 Solvents: Triethylamine ;  1 h, rt
1.3 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water
Reference
Metal-Free Direct Deoxygenative Borylation of Aldehydes and Ketones
Li, Jianbin ; et al, Journal of the American Chemical Society, 2020, 142(30), 13011-13020

Production Method 12

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Iron(III) acetylacetonate Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 12 h, rt
Reference
Iron-Catalyzed Borylation of Alkyl Electrophiles
Atack, Thomas C.; et al, Journal of the American Chemical Society, 2014, 136(27), 9521-9523

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ;  1 h, rt
Reference
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
Saini, Suresh; et al, Catalysis Science & Technology, 2023, 13(1), 147-156

Production Method 14

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ;  24 h, 80 °C
Reference
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
Saini, Suresh; et al, Catalysis Science & Technology, 2023, 13(1), 147-156

Production Method 15

Reaction Conditions
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Production Method 16

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: 1,2-Dimethoxyethane ;  22 °C
Reference
Electrochemically Driven Deoxygenative Borylation of Alcohols and Carbonyl Compounds
Guan, Weiyang; et al, Journal of the American Chemical Society, 2023, 145(31), 16966-16972

Production Method 17

Reaction Conditions
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Iodine Solvents: N-Methyl-2-pyrrolidone ;  12 h, 120 °C; 120 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
Reference
Iodine-Catalyzed Borylation of Benzylic Alcohols
Yin, Chunyu; et al, Organic Letters, 2023, 25(10), 1701-1705

Production Method 18

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Ceria (supports nickel hydroxide) ,  Nickel hydroxide (cerium oxide supported) Solvents: Cyclopentyl methyl ether ;  30 min, 100 °C
1.2 Solvents: Methylcyclohexane ;  20 h, 100 °C
Reference
C(sp3)-H Selective Benzylic Borylation by In Situ Reduced Ultrasmall Ni Species on CeO2
Yoshii, Daichi; et al, ACS Catalysis, 2021, 11(4), 2150-2155

Production Method 19

Reaction Conditions
1.1 Catalysts: (SP-4-3)-Chloro(dinitrogen)bis[tris(1-methylethyl)phosphine]rhodium ;  140 °C
Reference
Pinacolborane
Ramachandran, P. Veeraraghavan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-7

Production Method 20

Reaction Conditions
Reference
Product subclass 34: benzylboranes and benzylboronates
Zaidlewicz, M.; et al, Science of Synthesis, 2004, 6, 921-943

Production Method 21

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Tetrahydrofuran ;  22 °C
Reference
Electrochemically Driven Deoxygenative Borylation of Alcohols and Carbonyl Compounds
Guan, Weiyang; et al, Journal of the American Chemical Society, 2023, 145(31), 16966-16972

Production Method 22

Reaction Conditions
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  14 h
1.2 Reagents: Triethylamine ;  1 h
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
Reference
Photoinduced decarboxylative borylation of carboxylic acids
Fawcett, Alexander ; et al, Science (Washington, 2017, 357(6348), 283-286

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
1.3 Solvents: Ethyl acetate ,  Water ;  rt
Reference
Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-Phenylpyridine
Zhang, Li; et al, Angewandte Chemie, 2020, 59(5), 2095-2099

Production Method 24

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Homologation of representative boronic esters using in situ generated (halomethyl)lithiums: A comparative study
Soundararajan, Raman; et al, Tetrahedron Letters, 1994, 35(48), 8957-60

Production Method 25

Reaction Conditions
1.1 Catalysts: Pinacolborane ,  [N,N′-(1,2-Dimethyl-1,2-ethanediylidene)bis[cyclohexanamine-κN]]bis(2-ethylhexan… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C; 100 °C → 23 °C
1.2 Reagents: Oxygen
Reference
Cobalt-catalyzed benzylic borylation: enabling polyborylation and functionalization of remote, unactivated C(sp3)-H bonds
Palmer, W. Neil; et al, Journal of the American Chemical Society, 2016, 138(3), 766-769

Production Method 26

Reaction Conditions
1.1 Catalysts: Palladium
Reference
Palladium-catalyzed benzylic C-H borylation of alkylbenzenes with bis(pinacolato)diboron or pinacolborane
Ishiyama, Tatsuo; et al, Chemistry Letters, 2001, (11), 1082-1083

Production Method 27

Reaction Conditions
1.1 Solvents: Hexane ,  1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  1,4-Dioxane ,  Water ;  4 h, 50 °C
Reference
One-carbon homologation of arylboronic acids: a convenient approach to the synthesis of pinacol benzylboronates
Wu, Chaoqiang; et al, Organic Chemistry Frontiers, 2016, 3(7), 817-822

Production Method 28

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Tributylphosphine ,  Nickel nitrate Solvents: 1,2-Dimethoxyethane ;  24 h, 70 °C
Reference
Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation
Zhang, Hua; et al, Chemistry - A European Journal, 2015, 21(47), 16796-16800

Production Method 29

Reaction Conditions
1.1 Reagents: Lithium bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Water ;  rt
Reference
Electrosynthesis of benzylboronic acids and esters
Pintaric, C.; et al, Tetrahedron Letters, 2004, 45(43), 8031-8033

Production Method 30

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  rt → 60 °C; 24 h, 60 °C
Reference
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Benzylboronic acid pinacol ester Raw materials

Benzylboronic acid pinacol ester Preparation Products

Benzylboronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:87100-28-5)Benzylboronic acid pinacol ester
Order Number:A935021
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:16
Price ($):167.0
Email:sales@amadischem.com

Additional information on Benzylboronic acid pinacol ester

Comprehensive Guide to Benzylboronic Acid Pinacol Ester (CAS No. 87100-28-5): Properties, Applications, and Industry Insights

Benzylboronic acid pinacol ester (CAS No. 87100-28-5) is a highly versatile boronic ester compound widely utilized in organic synthesis, pharmaceuticals, and material science. Its unique chemical structure, featuring a benzyl group and a pinacol-protected boronic acid, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists and researchers. This compound’s stability and reactivity have positioned it as a cornerstone in modern organoboron chemistry.

The growing demand for boronic acid derivatives in drug discovery and agrochemical development has spurred interest in CAS 87100-28-5. Recent trends highlight its role in synthesizing biaryl compounds, a key focus in AI-driven drug design and green chemistry initiatives. Users often search for "how to handle benzylboronic acid pinacol ester" or "alternatives to Suzuki coupling reagents," reflecting its practical relevance. This guide addresses these queries while emphasizing safety and efficiency.

From a structural perspective, benzylboronic acid pinacol ester exhibits excellent shelf stability due to its pinacolato boron moiety, a feature often compared to other boronate esters like MIDA boronates. Its compatibility with diverse reaction conditions—such as palladium-catalyzed reactions—makes it a preferred choice for constructing complex molecules. Researchers exploring "boronic ester hydrolysis" or "protecting group strategies" will find this compound’s robustness noteworthy.

In the pharmaceutical sector, CAS 87100-28-5 is instrumental in developing tyrosine kinase inhibitors and biaryl-based APIs. Its applications extend to OLED materials and polymeric catalysts, aligning with the surge in searches for "advanced organic electronic materials." The compound’s low toxicity profile further enhances its appeal for sustainable synthesis, a trending topic in academic and industrial forums.

To optimize its use, practitioners frequently inquire about "purification methods for benzylboronic acid pinacol ester" or "storage conditions for boronic esters." Best practices include inert atmosphere storage and avoidance of protic solvents. Analytical techniques like NMR spectroscopy and HPLC are recommended for quality control, ensuring reproducibility in high-throughput screening environments.

Emerging research on flow chemistry and catalytic systems has further elevated the prominence of 87100-28-5. For instance, its integration into continuous manufacturing processes addresses scalability challenges—a hot topic among process chemists. This adaptability underscores its potential in next-gen chemical production, meeting the demand for "cost-effective synthetic routes."

In summary, benzylboronic acid pinacol ester (CAS No. 87100-28-5) bridges fundamental research and industrial innovation. Its multifaceted applications, from medicinal chemistry to material science, cater to evolving scientific needs while aligning with SEO-driven queries like "boronic ester reactivity" and "cross-coupling optimization." As the field advances, this compound remains a critical tool for cutting-edge synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87100-28-5)Benzylboronic acid pinacol ester
A935021
Purity:99%
Quantity:100g
Price ($):167.0
Email